

Unraveling the Stereochemical Intricacies of Cladospolide A: A Technical Guide

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Compound of Interest		
Compound Name:	Cladospolide A	
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Abstract

Cladospolide A, a phytotoxic macrolide produced by the fungus Cladosporium cladosporioides, has garnered interest within the scientific community due to its unique structural features and biological activity. A comprehensive understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action and guiding synthetic efforts for analog development. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of Cladospolide A, detailing the pivotal experimental methodologies that led to its definitive structural assignment. Quantitative data from these analyses are presented in a clear, tabular format, and the logical workflow of the stereochemical determination is visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and stereoselective synthesis.

Introduction to Cladospolide A

Cladospolide A is a 12-membered macrolide characterized by a dodecenolide ring system. Its planar structure was established as (E)-4,5-dihydroxy-2-dodecen-11-olide.[1] The molecule possesses three stereogenic centers at carbons 4, 5, and 11, giving rise to a number of possible stereoisomers. The unambiguous determination of the absolute configuration of these stereocenters is crucial for its total synthesis and for understanding its biological function. The definitive absolute configuration of naturally occurring Cladospolide A has been determined to be (4R, 5S, 11R, 2E).[1][2] This was accomplished through a combination of single-crystal X-ray crystallography and Mosher's ester analysis.

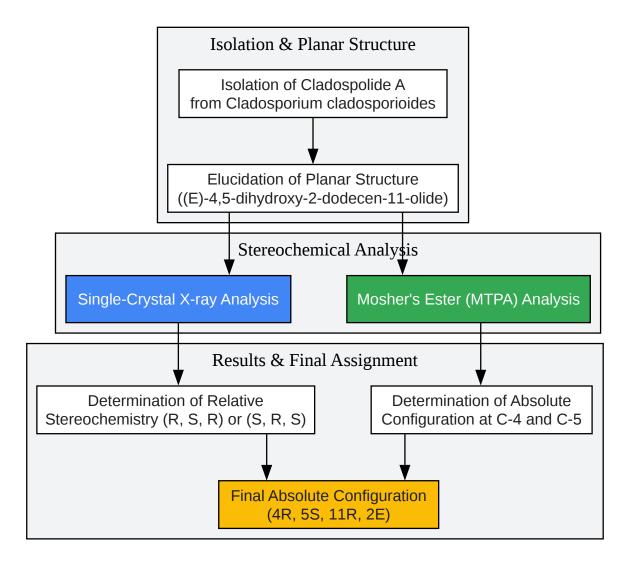


Determination of Absolute Configuration

The elucidation of the absolute stereochemistry of **Cladospolide A** was a critical step in its characterization. Researchers employed a dual approach, combining the power of X-ray crystallography for determining the relative stereochemistry with the precision of the Mosher's ester method to establish the absolute configuration.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical progression of experiments and analyses performed to ascertain the absolute configuration of **Cladospolide A**.



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Figure 1: Workflow for the determination of the absolute configuration of Cladospolide A.

Experimental Methodologies and Data Single-Crystal X-ray Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] For **Cladospolide A**, this method was instrumental in establishing the relative stereochemistry of its three chiral centers.

Experimental Protocol:

- Crystallization: Cladospolide A was crystallized from a hexane solution to yield monoclinic crystals suitable for X-ray diffraction analysis.[1]
- Data Collection: A single crystal was mounted and subjected to X-ray irradiation. The
 diffraction data were collected, measuring the angles and intensities of the diffracted X-rays.
 [1]
- Structure Solution and Refinement: The collected data were processed to generate an electron density map, from which the atomic positions were determined. The structural model was then refined to best fit the experimental data.

Quantitative Data:

The crystallographic analysis of **Cladospolide A** provided the following key parameters:



Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P21	[1]
a	14.858 (4) Å	[1]
b	5.447 (3) Å	[1]
С	15.546 (4) Å	[1]
α	96.76 (3)°	[1]
Z	4	[1]

The results of the X-ray analysis revealed the relative stereochemistry to be either (R, S, R) or its enantiomeric form (S, R, S).[1]

Mosher's Ester Analysis

To resolve the ambiguity of the absolute configuration, Mosher's ester analysis, a reliable NMR-based method, was employed.[6][7][8] This technique involves the formation of diastereomeric esters with a chiral reagent, α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA), and subsequent analysis of their 1 H NMR spectra.

Experimental Protocol:

- Methanolysis: Cladospolide A (I) was treated with methanol saturated with hydrogen chloride to yield (E)-methyl 4,5,11-trihydroxy-2-dodecenoate (II).[1]
- Acetonide Protection: The 4,5-diol of II was protected as an acetonide to give III.[1]
- Esterification with MTPA: The alcohol (III) was separately converted into its corresponding (R)-(+)-MTPA ester (IV) and (S)-(-)-MTPA ester (V) using Mosher's method.[1]
- ¹H NMR Analysis with Lanthanide Shift Reagent: The ¹H NMR spectra of both diastereomeric esters (IV and V) were recorded in the presence of the lanthanide shift reagent Eu(fod)₃. The chemical shifts of the methoxyl groups were analyzed.[1]



Quantitative Data:

The key data from the lanthanoid-induced shift (LIS) experiment are summarized below:

Compound	LIS Value (ppm) for -OCH₃	Reference
(R)-(+)-MTPA ester (IV)	5.05	[1]
(S)-(-)-MTPA ester (V)	3.38	[1]
Δδ (LISIV - LISV)	+1.67	[1]

The positive value of $\Delta\delta$ (+1.67) for the methoxyl group allowed for the assignment of the absolute configuration at the carbon bearing the hydroxyl group in the precursor to the esters. This, in conjunction with the relative stereochemistry from the X-ray analysis, established the absolute configuration of **Cladospolide A** as (4R, 5S, 11R).[1]

Confirmation through Total Synthesis

The absolute configuration of **Cladospolide A** has been further substantiated through total synthesis. A chemoenzymatic total synthesis of (-)-**Cladospolide A** was successfully achieved, starting from enantiomerically pure building blocks.[9] The successful synthesis of the natural enantiomer provides strong corroborating evidence for the assigned absolute stereochemistry.

Conclusion

The absolute configuration of **Cladospolide A** has been unequivocally established as (4R, 5S, 11R, 2E) through a synergistic application of single-crystal X-ray analysis and Mosher's ester methodology. The relative stereochemistry was first determined by X-ray crystallography, which was then followed by the resolution of the absolute configuration using the MTPA ester method. These findings have been further validated by successful total synthesis. This detailed stereochemical knowledge is indispensable for ongoing and future research in the fields of medicinal chemistry and drug development, enabling the rational design of novel analogs and a deeper understanding of the structure-activity relationships of this intriguing natural product.



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